4-Pyridin-2-yl-isoquinoline

Descripción general

Descripción

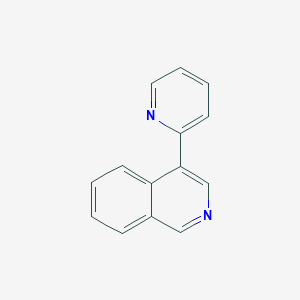

4-Pyridin-2-yl-isoquinoline is a heterocyclic aromatic compound that features a pyridine ring fused to an isoquinoline moiety

Mecanismo De Acción

Target of Action

Similar compounds such as isoquinoline derivatives have been found to interact with various biological targets .

Mode of Action

It’s worth noting that isoquinoline derivatives have been found to exhibit a wide range of biological activities, suggesting diverse modes of action .

Biochemical Pathways

It’s known that isoquinoline derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which could potentially influence multiple biochemical pathways.

Pharmacokinetics

Similar compounds such as isoquinoline derivatives have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds such as isoquinoline derivatives have been found to exhibit a wide range of biological activities .

Action Environment

It’s known that the suzuki–miyaura cross-coupling, a reaction that isoquinoline derivatives can participate in, is environmentally benign .

Análisis Bioquímico

Biochemical Properties

4-Pyridin-2-yl-isoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been reported to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic response, beyond which toxicity becomes a concern.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy metabolism . This localization is essential for its role in modulating cellular processes and therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-2-yl-isoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a catalyst-free synthesis method utilizes easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique is suitable for the high-yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Pyridin-2-yl-isoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Activity

Numerous studies have highlighted the anticancer potential of isoquinoline derivatives, including 4-Pyridin-2-yl-isoquinoline. Research indicates that isoquinoline compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown moderate to strong anti-cancer activity against lung (A549) and breast (MCF7) cancer cells, with some compounds demonstrating IC50 values lower than that of established chemotherapeutics like doxorubicin .

1.2 Antimicrobial Properties

Isoquinoline derivatives have been evaluated for their antimicrobial activities. Research has demonstrated that these compounds possess inhibitory effects against a range of pathogens, suggesting their potential as antimicrobial agents . The structural modifications in the isoquinoline framework can enhance their efficacy, making them suitable candidates for developing new antibiotics.

1.3 Anti-inflammatory and Analgesic Effects

Studies have shown that this compound and its derivatives exhibit significant anti-inflammatory and analgesic properties. These compounds have been tested for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways . The development of these derivatives could lead to new therapeutic options for managing inflammatory diseases.

Biochemical Interactions

2.1 Enzyme Inhibition

This compound has been studied for its interactions with various enzymes, including cytochrome P450 and protein kinases. These interactions are critical as they can influence drug metabolism and efficacy . For example, certain isoquinoline derivatives have been identified as potent inhibitors of specific kinases, which are vital targets in cancer therapy.

2.2 Mechanisms of Action

The molecular mechanisms through which this compound exerts its effects include binding to biomolecules and altering their activity. This compound has been shown to modulate key signaling pathways involved in cell proliferation and apoptosis, further establishing its relevance in cancer research .

Industrial Applications

3.1 Material Science

Beyond biological applications, this compound is being explored for its utility in materials science. Its unique chemical structure allows it to be used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and other electronic devices . The ability to tailor the properties of isoquinoline derivatives opens avenues for innovation in nanotechnology and energy storage solutions.

Summary Table: Applications of this compound

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: A nitrogen-based heterocyclic aromatic compound with similar structural features.

Isoquinoline: A structural isomer of quinoline with a fused benzene and pyridine ring.

Pyridine: A basic heterocyclic organic compound with a six-membered ring containing one nitrogen atom.

Uniqueness

4-Pyridin-2-yl-isoquinoline is unique due to its specific fusion of pyridine and isoquinoline rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of new materials and therapeutic agents .

Actividad Biológica

4-Pyridin-2-yl-isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a pyridine ring fused to an isoquinoline structure. This unique configuration contributes to its biological activity by allowing interactions with various biological targets, including enzymes and receptors.

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer effects. In vitro studies have shown that derivatives of isoquinoline can inhibit the proliferation of cancer cell lines. For instance, compounds similar to this compound have been tested against MCF-7 breast cancer cells, revealing IC50 values below 20 μM, indicating potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | <20 |

| Doxorubicin | MCF-7 | Varies |

Neuroprotective Effects

The compound has also shown promise in neuroprotection. In animal models of Parkinson's disease, isoquinoline derivatives were found to exhibit high binding affinity for dopamine receptors (D2 and D3), which may contribute to their neuroprotective effects. Specifically, one study reported an EC50 of 0.49 nM for D3 receptor activation, suggesting a potential role in treating neurodegenerative disorders .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- G-Quadruplex Stabilization : Compounds similar to this compound have been shown to stabilize G-quadruplex DNA structures, which play a crucial role in regulating gene expression related to cancer progression .

- Inhibition of Kinases : The compound has been investigated as an inhibitor of specific kinases involved in inflammatory pathways. It has demonstrated efficacy against Syk and Janus kinases, which are implicated in various autoimmune diseases .

- Receptor Modulation : The interaction with dopamine receptors not only highlights its potential in neurodegenerative conditions but also suggests a broader application in psychiatric disorders.

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

- Cancer Cell Studies : In a study involving isoquinoline derivatives, several compounds exhibited significant cytotoxicity against multiple cancer cell lines, reinforcing the potential use of these compounds in oncology .

- Neurodegenerative Models : Animal studies demonstrated that certain isoquinoline derivatives improved motor functions in Parkinson's models, supporting their neuroprotective claims .

- Inflammatory Disease Models : Preclinical trials indicated that inhibitors derived from this compound could effectively reduce symptoms in models of rheumatoid arthritis and other inflammatory conditions .

Propiedades

IUPAC Name |

4-pyridin-2-ylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-6-12-11(5-1)9-15-10-13(12)14-7-3-4-8-16-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZHUJNATIRHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.